molecular formula C4H9F2NS B6616074 2-[(difluoromethyl)sulfanyl]propan-1-amine CAS No. 1537736-41-6

2-[(difluoromethyl)sulfanyl]propan-1-amine

Cat. No.: B6616074
CAS No.: 1537736-41-6
M. Wt: 141.19 g/mol
InChI Key: WORIYDCSUVXRKV-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]propan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(difluoromethyl)sulfanyl]propan-1-amine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of a propan-1-amine derivative with a difluoromethylating agent under controlled conditions. For instance, the reaction can be carried out using difluoromethyl sulfone in the presence of a base such as sodium hydride, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Difluoromethyl)sulfanyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various alkylated or acylated amine derivatives.

Scientific Research Applications

2-[(Difluoromethyl)sulfanyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(difluoromethyl)sulfanyl]propan-1-amine involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the amine group can form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Trifluoromethyl)sulfanyl]propan-1-amine: Similar structure but with an additional fluorine atom.

    2-[(Methyl)sulfanyl]propan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.

    2-[(Chloromethyl)sulfanyl]propan-1-amine: Contains a chlorine atom instead of fluorine, leading to different reactivity.

Uniqueness

2-[(Difluoromethyl)sulfanyl]propan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals where such properties are desirable.

Properties

IUPAC Name

2-(difluoromethylsulfanyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NS/c1-3(2-7)8-4(5)6/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORIYDCSUVXRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537736-41-6
Record name 2-[(difluoromethyl)sulfanyl]propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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